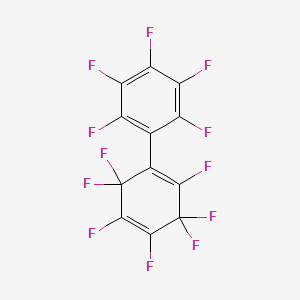
2,2,2',3,3',4,4',5,5,5',6,6'-Dodecafluoro-2,5-dihydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl: is a highly fluorinated biphenyl derivative. This compound is characterized by the presence of twelve fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated biphenyls. The extensive fluorination imparts unique characteristics such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl typically involves multiple steps of fluorination. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of specialized fluorination reactors that allow for precise control over reaction parameters. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts, such as metal fluorides, can also enhance the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the extensive fluorination generally makes it resistant to many oxidative and reductive agents.
Coupling Reactions: It can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex fluorinated aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed, though the reaction conditions need to be carefully controlled.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended fluorinated aromatic systems.
Aplicaciones Científicas De Investigación
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with high thermal and chemical stability.
Biology: The compound’s inertness and stability make it useful in biological studies, particularly in the development of fluorinated probes and imaging agents.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its ability to enhance the stability and bioavailability of drugs.
Industry: The compound is used in the production of high-performance polymers, coatings, and lubricants. Its low surface energy makes it ideal for applications requiring non-stick and anti-corrosive properties.
Mecanismo De Acción
The mechanism by which 2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the compound’s interactions with other molecules. This can affect molecular recognition, binding affinity, and overall reactivity. The compound’s stability and inertness also play a role in its mechanism of action, making it resistant to degradation and reactive under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: This compound has ten fluorine atoms and shares similar properties but with slightly lower thermal and chemical stability.
2,2’,3,3’,4,4’,5,5’,6,6’-Octafluorobiphenyl: With eight fluorine atoms, this compound is less fluorinated and thus has different reactivity and stability profiles.
2,2’,3,3’,4,4’,5,5’-Hexafluorobiphenyl: This compound has six fluorine atoms and exhibits distinct chemical behavior compared to more heavily fluorinated biphenyls.
Uniqueness
2,2,2’,3,3’,4,4’,5,5,5’,6,6’-Dodecafluoro-2,5-dihydro-1,1’-biphenyl is unique due to its high degree of fluorination, which imparts exceptional thermal stability, chemical inertness, and low surface energy. These properties make it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
57020-22-1 |
|---|---|
Fórmula molecular |
C12F12 |
Peso molecular |
372.11 g/mol |
Nombre IUPAC |
1,2,3,3,4,6,6-heptafluoro-5-(2,3,4,5,6-pentafluorophenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12F12/c13-3-1(4(14)6(16)7(17)5(3)15)2-8(18)12(23,24)10(20)9(19)11(2,21)22 |
Clave InChI |
HSLNQGQBUWXOJD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(C(=C(C2(F)F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


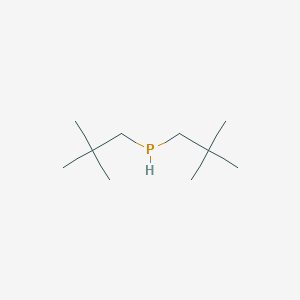
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
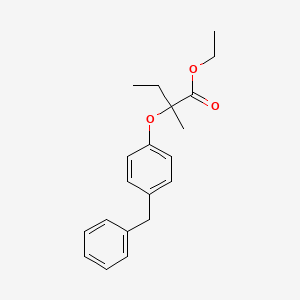
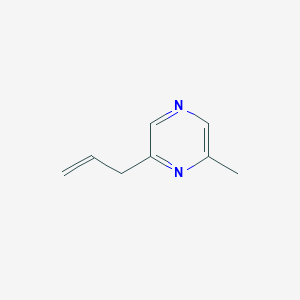

![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
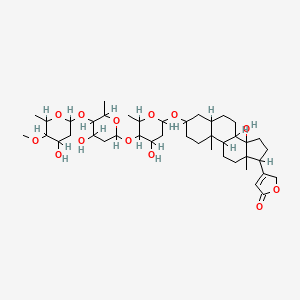
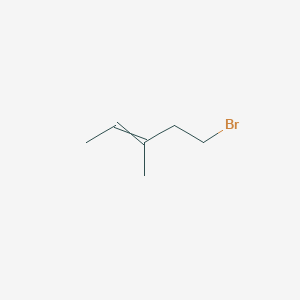
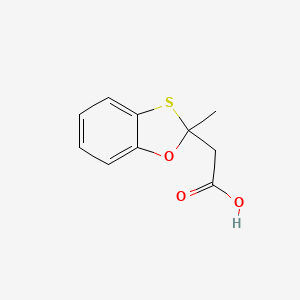
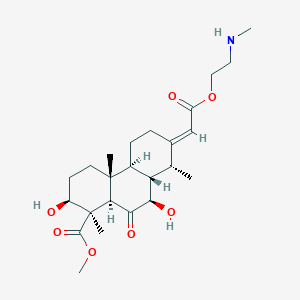

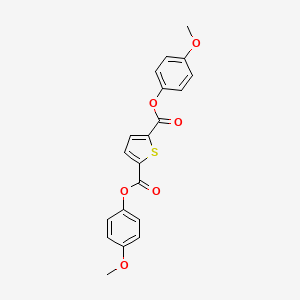
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)

